molecular formula C6H4N2O7 B1609041 4,6-Dinitropyrogallol CAS No. 3264-71-9

4,6-Dinitropyrogallol

Cat. No. B1609041
CAS RN: 3264-71-9
M. Wt: 216.11 g/mol
InChI Key: JJPIRJNQXIJGPL-UHFFFAOYSA-N
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Description

4,6-Dinitropyrogallol is a chemical compound with the molecular formula C6H4N2O7 . It has an average mass of 216.105 Da and a monoisotopic mass of 216.001846 Da .


Molecular Structure Analysis

The molecular structure of 4,6-Dinitropyrogallol consists of a benzene ring with two nitro groups (NO2) and three hydroxyl groups (OH) attached to it . The linear formula of this compound is (O2N)2C6H-1,2,3-(OH)3 .


Physical And Chemical Properties Analysis

4,6-Dinitropyrogallol has a melting point of 209-211 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 2‐deoxyinosadiamines‐1,3: 4,6-Dinitropyrogallol undergoes hydrogenation over a rhodium-platinum catalyst to produce 2-deoxy-cis-inosadiamine-1,3, which can be further processed to yield various chemical compounds (Dijkstra, 2010).
  • Preparation of Nitroxide Compounds: The chemical serves in the preparation of specific nitroxide compounds like 4,6-Dimethoxy-1,3-phenylenebis (N-tert-butyl nitroxide), highlighting its role in producing materials with unique magnetic properties (Kanno et al., 1993).

Environmental and Biological Studies

  • Herbicide Analysis in Soil: Studies have explored the use of 4,6-Dinitropyrogallol in examining the impact of herbicides like dinitroorthocresol on soil microflora, demonstrating its utility in environmental science (Rousseaux et al., 2003).
  • Sorption Study of Herbicides: Research into the sorption of dinitrophenolic herbicides, such as 4,6-dinitro-o-cresol (DNOC) on smectite, leverages the properties of 4,6-Dinitropyrogallol for understanding herbicide interaction with soil components (Johnston et al., 2002).

Analytical Chemistry

  • Mass Spectrometry Applications: It is used in mass spectrometry as a matrix compound in laserspray ionization, aiding in the production of highly charged ions under various pressure conditions, which is crucial for protein analysis (Trimpin et al., 2011).
  • Voltammetric Studies: The compound has been studied in voltammetric analysis for substances like 2-methyl-4,6-dinitrophenol, indicating its role in enhancing detection capabilities in electrochemical methods (Cordero-Rando et al., 1998).

Safety And Hazards

The safety information available indicates that 4,6-Dinitropyrogallol may be harmful if swallowed, inhaled, or comes into contact with skin . It has been classified with hazard codes Xn, which means it’s harmful .

properties

IUPAC Name

4,6-dinitrobenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O7/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPIRJNQXIJGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403977
Record name 4,6-Dinitropyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dinitropyrogallol

CAS RN

3264-71-9
Record name 4,6-Dinitro-1,2,3-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3264-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dinitropyrogallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dinitropyrogallol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
C Neis, GJ Merten, K Hegetschweiler - … Crystallographica Section E …, 2012 - scripts.iucr.org
In the title molecule, C6H4N2O7, the two nitro groups are tilted with respect to the aromatic ring by 11.2 (1) and 10.9 (1). All three hydroxy groups are involved in the formation of …
Number of citations: 2 scripts.iucr.org
HH Baer, RJ Yu - Tetrahedron Letters, 1967 - Elsevier
Department of Chemistry, University of Ottawa, Ottawa, Canada (Received 1 September 1966; in revised form 27 December 1966) Prompted by recent reports(1) on the synthesis of the …
Number of citations: 6 www.sciencedirect.com
S Trimpin, Y Ren, B Wang, CB Lietz… - Analytical …, 2011 - ACS Publications
A new matrix compound, 2-nitrophloroglucinol, is reported which not only produces highly charged ions similar to electrospray ionization (ESI) under atmospheric pressure (AP) and …
Number of citations: 60 pubs.acs.org
JH Palm - Acta Crystallographica, 1967 - scripts.iucr.org
The main reaction product of the hydrogenation of 4, 6-dinitropyrogallol on a rhodium-platinum catalyst is a 1, 3-diamino-4, 5, 6-trihydroxycyclohexane. Its dihydrochloride has been the …
Number of citations: 2 scripts.iucr.org
D Dijkstra - Recueil des Travaux Chimiques des Pays‐Bas, 1968 - Wiley Online Library
Hydrogenation of 4,6‐dinitropyrogallol over a rhodium‐platinum catalyst yielded 2‐deoxy‐cis‐inosadiamine‐1, 3 as the main product. This was converted into 2‐deoxy‐epi‐…
Number of citations: 20 onlinelibrary.wiley.com
W Baker, HA Smith - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
Oxidation of the aldehyde (I) by hydrogen peroxide in N-alkali solution (Dakin, Amer. Chem. J., 1909, 42, 477; Barger, J., 1918, 113, 218) yielded 1: 2-dihydroxy-3: 4-dimethoxybenzene (…
Number of citations: 12 pubs.rsc.org
RJ Yu - 1965 - ruor.uottawa.ca
Part I. The catalytic hydrogenation of 4,6-dinitropyrogallol was investigated under a variety of conditions. Whereas it proved difficult to hydrogenate the benzene ring with palladium …
Number of citations: 0 ruor.uottawa.ca
GF Busscher, FPJT Rutjes, FL Van Delft - Chemical reviews, 2005 - ACS Publications
A key structural feature of the aminoglycoside antibiotics is a 1, 3-diaminocyclohexanetriol termed streptamine or, in cases where the 2-hydroxy function is deoxygenated as in most …
Number of citations: 178 pubs.acs.org
SI Vasylevskyi, K Regeta, A Ruggi, S Petoud… - Dalton …, 2018 - pubs.rsc.org
New functional coordination polymers based on the semi-flexible 9,10-di(1H-imidazol-1-yl)-anthracene ligand (L) with ZnII and CdII, namely {[Zn(μ2-L)2](ClO4)2·m(MeOH)·n(DCM)}n (1)…
Number of citations: 17 pubs.rsc.org
F Bajot, MTD Cronin, DW Roberts… - SAR and QSAR in …, 2011 - Taylor & Francis
Reactive toxicity encompasses important endpoints such as skin and respiratory sensitization, hepatotoxicity and elevated acute aquatic toxicity. These adverse effects are initiated by, …
Number of citations: 42 www.tandfonline.com

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